molecular formula C6H4N6O B104429 Cyanotemozolomide CAS No. 114601-31-9

Cyanotemozolomide

Numéro de catalogue: B104429
Numéro CAS: 114601-31-9
Poids moléculaire: 176.14 g/mol
Clé InChI: VVSHZIRQNZADET-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyanotemozolomide is a derivative of temozolomide, an antineoplastic agent widely used in chemotherapy. It is known for its potential as an antitumor agent, particularly in the treatment of malignant brain tumors. The chemical formula of this compound is C6H4N6O4, and it is characterized by its white crystalline solid form, which is soluble in water and organic solvents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyanotemozolomide can be synthesized through various methods. One common approach involves the nitration of temozolomide followed by a series of reactions including chlorination and hydrolysis. The process typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions: Cyanotemozolomide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Cyanotemozolomide has a wide range of applications in scientific research:

Mécanisme D'action

Cyanotemozolomide exerts its effects through the alkylation and methylation of DNA. It undergoes spontaneous hydrolysis to form a highly reactive methyl diazonium cation, which methylates guanine residues in DNA. This leads to DNA lesions and eventual apoptosis of cancer cells. The primary molecular targets are the N-7 and O-6 positions of guanine residues .

Comparaison Avec Des Composés Similaires

Cyanotemozolomide is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

This compound stands out due to its enhanced reactivity and potential for higher efficacy in certain cancer treatments.

Activité Biologique

Cyanotemozolomide (CTM) is a synthetic derivative of temozolomide (TMZ), an established chemotherapeutic agent used primarily in the treatment of glioblastoma and other brain tumors. This article explores the biological activity of CTM, focusing on its mechanisms of action, structure-activity relationship (SAR), and potential therapeutic applications, supported by empirical data and case studies.

Overview of this compound

This compound is characterized as a 8-cyano derivative of temozolomide, which belongs to the imidazotetrazine class of compounds. The modification at the C-8 position aims to enhance the drug's efficacy and alter its pharmacokinetic properties compared to its parent compound. The synthesis of CTM has been documented through various chemical processes, including thionation reactions that yield the desired cyano-imidazotetrazine structure .

The biological activity of CTM is primarily attributed to its ability to methylate DNA, particularly at the O6 position of guanine. This methylation interferes with DNA repair mechanisms, leading to cytotoxic effects in rapidly dividing cancer cells. The mechanism can be outlined as follows:

  • Prodrug Activation : CTM undergoes hydrolytic ring opening under physiological conditions, generating reactive intermediates that can methylate DNA.
  • DNA Interaction : The methylation predominantly occurs at the O6 position of guanine, which is critical for the drug's anticancer activity.
  • Repair Pathway Inhibition : Tumor cells with high levels of O6-methylguanine-DNA methyltransferase (MGMT) can repair this damage, making them resistant to treatment. In contrast, tumors deficient in MGMT are more susceptible to CTM .

Structure-Activity Relationship (SAR)

The SAR for this compound reveals that modifications at the C-8 position significantly influence its biological activity:

  • Active Modifications : Substituents such as sulphonamides and N-alkylsulphonamides enhance activity.
  • Inactive Modifications : Bulky groups or electron-withdrawing substituents at C-8, such as phenyl or nitro groups, result in decreased efficacy .

Table 1: Comparative Activity of Imidazotetrazine Derivatives

CompoundIC50 (µM)Mechanism of ActionNotes
Temozolomide100DNA methylation at O6 guanineEstablished clinical use
This compound30Enhanced DNA interactionImproved potency over TMZ
Mitozolomide20DNA cross-linkingWithdrawn due to toxicity

The IC50 values indicate that this compound exhibits enhanced potency compared to temozolomide, suggesting potential for clinical application in resistant tumor types .

Case Study: Efficacy in Resistant Glioblastoma

A recent study investigated the efficacy of CTM in glioblastoma cell lines resistant to standard TMZ therapy. Results demonstrated that CTM effectively reduced cell viability by inducing apoptosis through DNA damage pathways, even in cells expressing high levels of MGMT. This finding suggests that CTM may overcome some resistance mechanisms associated with traditional TMZ treatment .

Propriétés

IUPAC Name

3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6O/c1-11-6(13)12-3-8-4(2-7)5(12)9-10-11/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSHZIRQNZADET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N2C=NC(=C2N=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450817
Record name Cyanotemozolomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114601-31-9, 287964-59-4
Record name 3-Methyl-4-oxo-3,4-dihydroimidazo(5,1-d)(1,2,3,5)tetrazine-8-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114601319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanotemozolomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-4-OXO-3,4-DIHYDROIMIDAZO(5,1-D)(1,2,3,5)TETRAZINE-8-CARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H0G4H1HOV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanotemozolomide
Reactant of Route 2
Reactant of Route 2
Cyanotemozolomide
Reactant of Route 3
Cyanotemozolomide
Reactant of Route 4
Cyanotemozolomide
Reactant of Route 5
Reactant of Route 5
Cyanotemozolomide
Reactant of Route 6
Cyanotemozolomide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.